
1-(吡啶-2-基)哌啶-3-醇
描述
1-(Pyridin-2-yl)piperidin-3-ol is a heterocyclic organic compound that features both a pyridine ring and a piperidine ring
科学研究应用
1-(Pyridin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
作用机制
Target of Action
1-(Pyridin-2-yl)piperidin-3-ol is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some piperidine derivatives have been found to inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Piperidine derivatives are known to exert a wide range of biological effects, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
1-(Pyridin-2-yl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with α2-adrenergic receptors, which are involved in the regulation of neurotransmitter release . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of the biochemical pathway.
Cellular Effects
1-(Pyridin-2-yl)piperidin-3-ol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of cancer cells by inhibiting tubulin polymerization . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(Pyridin-2-yl)piperidin-3-ol involves its binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as those involved in the synthesis of neurotransmitters . By binding to the active site of these enzymes, it prevents the conversion of substrates into products, thereby modulating the levels of neurotransmitters in the brain. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-2-yl)piperidin-3-ol have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others. Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged inhibition of cell proliferation . Its stability and degradation rate can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(Pyridin-2-yl)piperidin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-(Pyridin-2-yl)piperidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of 1-(Pyridin-2-yl)piperidin-3-ol within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-(Pyridin-2-yl)piperidin-3-ol is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoskeletal proteins and affect cell structure and function.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-2-carboxaldehyde with piperidine in the presence of a reducing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of 1-(Pyridin-2-yl)piperidin-3-ol often employs catalytic hydrogenation processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound. Catalysts such as palladium on carbon are commonly used to facilitate the hydrogenation reactions.
化学反应分析
Types of Reactions: 1-(Pyridin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The presence of the pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
相似化合物的比较
Piperidine: A simpler analog that lacks the pyridine ring.
Pyridine: A simpler analog that lacks the piperidine ring.
1-(Pyridin-3-yl)piperidin-3-ol: A positional isomer with the pyridine ring attached at a different position.
Uniqueness: 1-(Pyridin-2-yl)piperidin-3-ol is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-pyridin-2-ylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9-4-3-7-12(8-9)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCHBDDDUIMMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624533 | |
| Record name | 1-(Pyridin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-68-2 | |
| Record name | 1-(2-Pyridinyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)


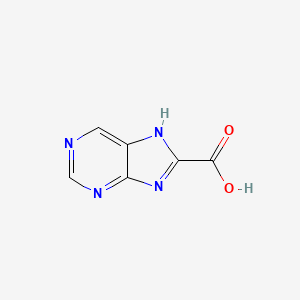

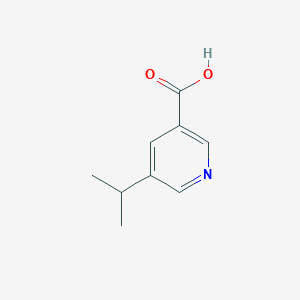


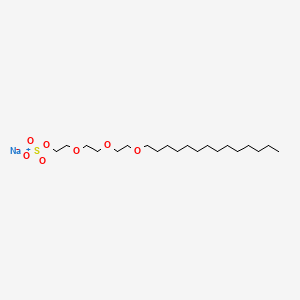
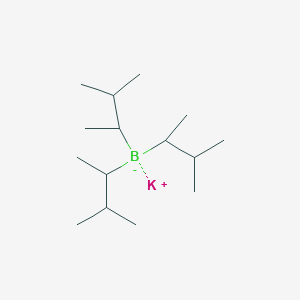
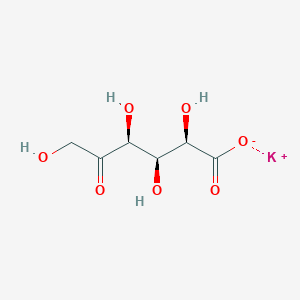

![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)
